N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide
Description
The compound N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a sulfamoyl-linked propionamide derivative featuring a benzyl-substituted tetrahydroquinolinone core. This structure combines a tetrahydroquinolinone ring (with a 2-oxo moiety and a benzyl group at position 1) connected via a sulfamoyl bridge to a phenyl group, which is further substituted with a propionamide side chain.
Properties
IUPAC Name |
N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-24(29)26-20-9-12-22(13-10-20)33(31,32)27-21-11-14-23-19(16-21)8-15-25(30)28(23)17-18-6-4-3-5-7-18/h3-7,9-14,16,27H,2,8,15,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLFOZJFGBWEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction, followed by amination.
Coupling with Propionamide: The final step involves coupling the intermediate with propionamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinolinone Ring
N-(4-(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide
- Key Difference: The benzyl group in the target compound is replaced with an ethyl group at position 1 of the tetrahydroquinolinone ring. Additionally, the phenyl ring has a 3-methyl substituent.
- The 3-methyl group on the phenyl ring could influence electronic effects or solubility .
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat)
- Key Difference: The benzyl group is replaced with a methyl group, and the tetrahydroquinolinone is fused to a tetrahydroisoquinoline moiety.
- Implications: The tetrahydroisoquinoline extension may confer distinct binding properties, such as interactions with central nervous system targets. Baxdrostat is explicitly noted for laboratory research use, suggesting specialized applications compared to the benzyl variant .
Heterocyclic Sulfamoyl Derivatives
C F3 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl)pentanamide)
- Key Difference: The tetrahydroquinolinone core is absent; instead, a 5-methylisoxazole group is linked via sulfamoyl to a phenyl ring.
- Implications: Isoxazole rings are known for antimicrobial activity. The presence of a dioxoisoindoline group may enhance stability or modulate solubility. Such structural differences highlight the role of heterocycles in targeting microbial enzymes .
Sulfamethoxazole-Related Compounds (USP Standards)
- Key Difference: Sulfamethoxazole features a sulfonamide group bridging an aminophenyl ring and a 5-methylisoxazole.
- Implications: The absence of a tetrahydroquinolinone in sulfamethoxazole underscores the importance of the isoxazole-aminophenyl motif in classical antibacterial activity. The target compound’s tetrahydroquinolinone may shift its mechanism toward non-antibiotic targets, such as kinase inhibition .
Structural and Functional Comparison Table
Implications of Structural Differences
- Lipophilicity : Benzyl and ethyl groups increase hydrophobicity, which may enhance blood-brain barrier penetration or protein binding.
- Heterocyclic Influence: Isoxazole/thiazole rings (e.g., in C F3) are associated with antimicrobial activity, whereas tetrahydroquinolinone/isoquinoline systems (e.g., Baxdrostat) may target neurological or metabolic pathways.
- Sulfamoyl vs. Sulfonamide : Sulfamoyl groups (N–SO2–) in the target compound versus sulfonamides (SO2–NH–) in sulfamethoxazole may alter electronic properties and target selectivity .
Biological Activity
N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various pharmacological properties based on diverse scientific literature.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety linked to a sulfamoyl group and a propionamide. The general synthetic route involves multi-step organic reactions including condensation and functional group modifications. The synthesis typically requires careful selection of reagents and conditions to ensure high yield and purity.
| Chemical Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H26N2O3S |
| Molecular Weight | 426.54 g/mol |
Antimicrobial Properties
Research has indicated that derivatives of tetrahydroquinoline exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results particularly against Gram-positive bacteria. In vitro studies have demonstrated an inhibitory concentration (IC50) range indicating effectiveness against specific pathogens.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It appears to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have reported that the compound can significantly reduce the viability of cancer cells at micromolar concentrations.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance.
- Modulation of Signaling Pathways : It is suggested that the compound interacts with pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer development.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of similar compounds derived from tetrahydroquinoline. Results indicated significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Cancer Cell Line Studies : In a series of experiments involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
